molecular formula C9H13N3O B13299192 (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide

Cat. No.: B13299192
M. Wt: 179.22 g/mol
InChI Key: UPONQTNOCKCEBU-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a pyridine ring substituted with a methyl group. Its stereochemistry is defined by the (3R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a methyl substituent at the 4-position. This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Amino Group: The next step involves the introduction of the amino group at the 3-position of the pyridine ring. This can be done through nucleophilic substitution reactions.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through amidation reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-3-(4-chloropyridin-3-yl)propanamide
  • (3R)-3-amino-3-(4-ethylpyridin-3-yl)propanamide
  • (3R)-3-amino-3-(4-fluoropyridin-3-yl)propanamide

Uniqueness

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide is unique due to its specific substitution pattern and stereochemistry. The presence of the methyl group at the 4-position of the pyridine ring and the (3R) configuration contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3R)-3-amino-3-(4-methylpyridin-3-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-2-3-12-5-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1

InChI Key

UPONQTNOCKCEBU-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@@H](CC(=O)N)N

Canonical SMILES

CC1=C(C=NC=C1)C(CC(=O)N)N

Origin of Product

United States

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